BenchChemオンラインストアへようこそ!

Fluvoxamine Acid

Pharmacokinetics Drug metabolism Excretion profiling

Fluvoxamine Acid (FLA, CAS 84692-89-7) is the designated EP Impurity G and primary CYP1A2/CYP2D6 metabolite of fluvoxamine, accounting for ~60% of urinary excretion. It is structurally and functionally distinct from the parent API (1–2 orders of magnitude less potent as an SSRI), making it the sole valid reference material for accurate ICH Q2(R1) method validation, bioequivalence studies, and forensic urine analysis. The commercial availability of its deuterated isotopologue [²H₄]-Fluvoxamine Acid enables precise stable-isotope dilution LC-MS/MS quantification, eliminating matrix effects in complex biological specimens.

Molecular Formula C14H17F3N2O3
Molecular Weight 318.29 g/mol
CAS No. 84692-89-7
Cat. No. B1440513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine Acid
CAS84692-89-7
Molecular FormulaC14H17F3N2O3
Molecular Weight318.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F
InChIInChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+
InChIKeyKUIZEDQDELAFQK-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvoxamine Acid CAS 84692-89-7: Essential Reference Standard for the Major Metabolite of Fluvoxamine


Fluvoxamine Acid (FLA), CAS 84692-89-7, is the principal carboxylic acid metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine maleate, formed via oxidative demethylation of the parent methoxy group [1]. It is a member of the (trifluoromethyl)benzene chemical class with the molecular formula C₁₄H₁₇F₃N₂O₃ and a molecular weight of 318.29 g/mol [2]. FLA, together with its N-acetylated analog, accounts for approximately 60% of urinary excretion products following fluvoxamine administration, establishing it as the quantitatively dominant metabolite in humans [1].

Why Fluvoxamine Acid Cannot Be Substituted by the Parent Drug, Other Fluvoxamine Metabolites, or General SSRI Standards


In-class compounds cannot be interchanged without compromising analytical accuracy or regulatory compliance. Fluvoxamine acid differs from the parent drug fluvoxamine maleate in both chemical structure and pharmacological activity: the oxidative demethylation that produces FLA replaces the methoxy group with a carboxylic acid moiety, resulting in a metabolite that is 1–2 orders of magnitude less potent at inhibiting serotonin reuptake [1]. Among fluvoxamine metabolites, FLA is the dominant urinary species (~60% of excretion products), while fluvoxethanol accounts for only ~10%, and desmethyl fluvoxamine (FLD) was only first identified in human specimens in 2025, meaning its quantification reference standards are essentially absent from the commercial landscape [1][2]. Furthermore, FLA is specifically designated as a pharmacopeial impurity (e.g., Fluvoxamine Maleate EP Impurity G) requiring its own characterized reference material; using the parent API standard or a different metabolite standard would produce inaccurate retention time matching and invalid quantification [3]. For SSRI-class cross-reactivity, fluvoxamine's metabolic pathway is mediated predominantly by CYP1A2 and CYP2D6, a profile distinct from other SSRIs like fluoxetine (CYP2D6, CYP2C9) and sertraline (multiple CYPs), meaning FLA is a pathway-specific marker that cannot be replaced by metabolites from other antidepressants [4].

Quantitative Differentiation Evidence for Fluvoxamine Acid (CAS 84692-89-7) Against Key Comparators


Dominant Urinary Metabolite: FLA vs. Fluvoxethanol vs. Unchanged Parent

Fluvoxamine acid is the single most abundant metabolite in human urine following fluvoxamine administration. Together with its N-acetylated analog, FLA accounts for approximately 60% of total urinary excretion products, compared to only ~10% for fluvoxethanol (the deamination metabolite) and ~2% for unchanged parent drug [1]. This ~6:1 ratio of FLA-associated products to fluvoxethanol makes FLA the definitive marker for assessing fluvoxamine metabolic compliance and excretion completeness.

Pharmacokinetics Drug metabolism Excretion profiling

Pharmacological Inactivity: FLA Serotonin Uptake Inhibition vs. Parent Fluvoxamine

Fluvoxamine acid was tested alongside fluvoxethanol in an in vitro assay of serotonin and norepinephrine reuptake inhibition in rats. Both metabolites were found to be inactive, except for a weak effect of FLA on serotonin uptake inhibition that was 1–2 orders of magnitude less potent than the parent compound fluvoxamine [1]. This establishes FLA as a pharmacologically inert marker relative to the therapeutically active parent.

Pharmacodynamics In vitro pharmacology SSRI selectivity

Human Tissue Distribution Specificity: FLA vs. Desmethyl Fluvoxamine (FLD)

In the first comprehensive human tissue quantification study of fluvoxamine and its metabolites using LC–MS/MS, FLA and the newly identified metabolite desmethyl fluvoxamine (FLD) showed markedly different tissue distribution profiles. The three highest FLD/FLA concentration ratios were observed in cerebrum > liver > bile, while the lowest ratio was found in urine [1]. This differential tissue partitioning means FLA is the preferred marker for urine and bile analysis, whereas FLD predominates in cerebral tissue.

Forensic toxicology Tissue distribution LC-MS/MS quantification

Physicochemical Property Divergence: FLA LogP vs. Parent Fluvoxamine

Fluvoxamine acid possesses a LogP of 3.34 , substantially different from the parent drug fluvoxamine (LogP ~3.2 [1]) due to the replacement of the methoxy group with a carboxylic acid. This difference, though numerically modest, translates into distinct chromatographic retention behavior under reversed-phase conditions. The presence of the carboxylic acid moiety also confers pH-dependent ionization (acidic pH) and hydrogen-bonding properties not present in the parent methyl ether or in the alcohol metabolite fluvoxethanol .

Physicochemical characterization Chromatographic method development LogP

Regulatory Impurity Designation: FLA as Fluvoxamine Maleate EP Impurity G Within USP/EP Monograph Frameworks

Fluvoxamine acid is officially designated as Fluvoxamine Maleate EP Impurity G (also referred to as Fluvoxamino acid) under European Pharmacopoeia impurity nomenclature [1]. The USP monograph for Fluvoxamine Maleate specifies that the API must contain not less than 99.0% and not more than 101.0% of the active substance (calculated on the dried basis), with a validated Related Compounds HPLC method for impurity quantification [2]. The maleic acid counterion content is specified at 26.0%–27.5% [2], providing a quantitative framework within which FLA impurity levels must be controlled using a characterized FLA reference standard.

Pharmaceutical quality control Pharmacopeial impurity profiling ANDA submission

Analytical Method Availability: Validated LC–MS/MS Quantification of FLA vs. FLD in Human Matrices

A validated LC–MS/MS method using the standard addition approach has been established for the simultaneous quantification of fluvoxamine (FLV), fluvoxamine acid (FLA), and desmethyl fluvoxamine (FLD) across eight human body fluids and solid tissues [1]. Critically, FLD quantification in human specimens has been performed only once (published 2025), whereas FLA has been quantified in human plasma since 2003–2005 and repeatedly validated [1]. This means FLA reference standards are supported by a far more extensive validated analytical literature than FLD standards.

Bioanalytical method validation LC-MS/MS Forensic analysis

Validated Application Scenarios for Fluvoxamine Acid (CAS 84692-89-7) Based on Quantitative Evidence


Forensic and Clinical Toxicology: Quantification of Fluvoxamine Exposure via Urinary FLA

In forensic and clinical toxicology, fluvoxamine acid is the preferred analyte for assessing fluvoxamine exposure via urine analysis because FLA-associated products constitute ~60% of urinary excretion, versus only ~2% for unchanged parent drug [1]. Validated LC–MS/MS methods exist for FLA quantification in blood, urine, bile, cerebrospinal fluid, pericardial fluid, liver, kidney, and cerebrum [2]. The standard addition method has been specifically validated to overcome matrix effects in postmortem specimens, and FLA concentrations in bile > kidney > urine provide a rank-order distribution basis for interpreting overdose cases [2].

Pharmaceutical QC and Regulatory: Impurity Profiling for ANDA/NDA Submissions

FLA is designated as Fluvoxamine Maleate EP Impurity G and must be quantified using its own characterized reference standard under ICH Q2(R1) validation guidelines [3]. The USP monograph specifies that fluvoxamine maleate API must contain 99.0%–101.0% active substance (dried basis) with a maleic acid counterion specification of 26.0%–27.5% w/w [4]. The recently published quality-by-design HPTLC method for fluvoxamine maleate tablets with HRMS identification of degradation products provides a validated framework for incorporating FLA impurity monitoring into QC workflows [5].

Bioanalytical Method Development: Pharmacokinetic and Bioequivalence Studies

For pharmacokinetic studies and bioequivalence trials, FLA serves as the primary urinary metabolite marker due to its ~60% excretion product share [1]. Because FLA exhibits only 1–2 orders of magnitude weaker serotonin reuptake inhibition than the parent [1], it provides an exposure biomarker free from confounding pharmacodynamic activity. LC–MS/MS methods with deuterated internal standards (e.g., FLV-d₄) have been validated for FLA in human plasma, and the commercial availability of [²H₄]-Fluvoxamine acid isotopologues [6] enables precise stable-isotope dilution assays.

Metabolic Pathway and Drug Interaction Research: CYP1A2/CYP2D6 Phenotyping

FLA is the endpoint metabolite of the CYP1A2- and CYP2D6-mediated oxidative demethylation pathway of fluvoxamine [7], distinguishing it from metabolites of fluoxetine (primarily CYP2D6/CYP2C9) and sertraline [7]. This pathway specificity makes FLA a selective biomarker for CYP1A2/CYP2D6 phenotyping studies and drug-drug interaction assessments involving fluvoxamine. The ~60% urinary abundance of FLA versus ~10% for fluvoxethanol (deamination pathway) [1] provides a quantitative ratio that can be monitored to detect metabolic pathway shifts caused by co-administered CYP inhibitors or genetic polymorphisms.

Quote Request

Request a Quote for Fluvoxamine Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.